molecular formula C14H19N3O B12967104 4-Methyl-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)piperazin-2-one

4-Methyl-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)piperazin-2-one

Cat. No.: B12967104
M. Wt: 245.32 g/mol
InChI Key: NQKWPMBJDLTPGA-UHFFFAOYSA-N
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Description

4-Methyl-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)piperazin-2-one is a synthetic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a piperazin-2-one ring fused with a tetrahydroisoquinoline moiety, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)piperazin-2-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)piperazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkylating agents (e.g., methyl iodide), acylating agents (e.g., acetic anhydride).

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or carbonyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Mechanism of Action

The mechanism of action of 4-Methyl-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)piperazin-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)piperazin-2-one is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of a piperazin-2-one ring with a tetrahydroisoquinoline moiety sets it apart from other similar compounds.

Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

4-methyl-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)piperazin-2-one

InChI

InChI=1S/C14H19N3O/c1-16-7-8-17(14(18)10-16)13-4-2-3-11-9-15-6-5-12(11)13/h2-4,15H,5-10H2,1H3

InChI Key

NQKWPMBJDLTPGA-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(C(=O)C1)C2=CC=CC3=C2CCNC3

Origin of Product

United States

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